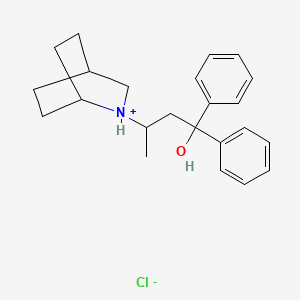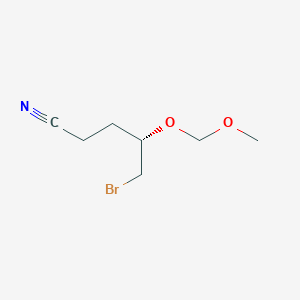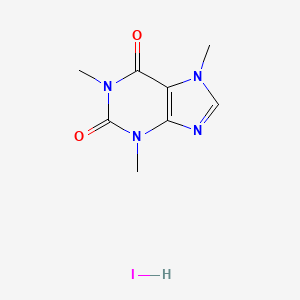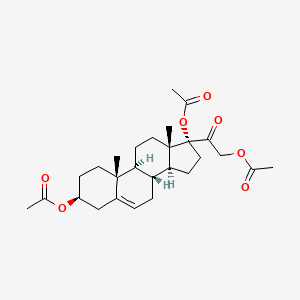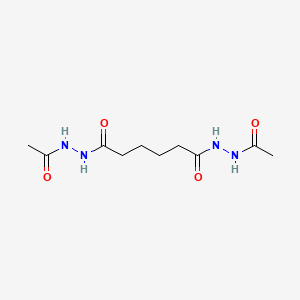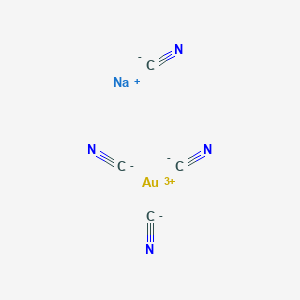
Ethylenebis(9-fluorenyl)zirconium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that features a zirconium atom coordinated to two 9-fluorenyl groups and two chloride ions
準備方法
Ethylenebis(9-fluorenyl)zirconium dichloride can be synthesized through a reaction involving zirconium tetrachloride and 9-fluorenyl lithium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general synthetic route involves the following steps:
- Preparation of 9-fluorenyl lithium by reacting 9-fluorenyl with lithium metal.
- Reaction of 9-fluorenyl lithium with zirconium tetrachloride to form this compound.
化学反応の分析
Ethylenebis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The zirconium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Polymerization: This compound is particularly noted for its ability to catalyze the polymerization of olefins, such as ethylene and propylene, to form high molecular weight polymers.
Common reagents used in these reactions include alkylating agents, reducing agents, and olefins. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethylenebis(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research, particularly in the field of polymer chemistry. Some of its notable applications include:
Catalysis: It is used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.
Material Science: The polymers produced using this catalyst have unique properties that are useful in various industrial applications.
Organometallic Chemistry: It serves as a model compound for studying the behavior of metallocene catalysts and their interactions with different substrates
作用機序
The mechanism by which ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process is repeated, leading to the formation of long polymer chains. The molecular targets involved in this mechanism are the olefin molecules, and the pathways include coordination and insertion steps .
類似化合物との比較
Ethylenebis(9-fluorenyl)zirconium dichloride can be compared to other metallocene compounds such as:
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but with cyclopentadienyl ligands instead of 9-fluorenyl.
Ethylenebis(indenyl)zirconium dichloride: Features indenyl ligands, which can influence the catalytic activity and selectivity.
Dimethylsilylenebis(indenyl)zirconium dichloride: Contains a dimethylsilylene bridge, affecting the steric and electronic properties of the catalyst.
The uniqueness of this compound lies in its specific ligand environment, which can lead to different catalytic behaviors and polymer properties compared to other metallocenes.
特性
分子式 |
C28H20Cl2Zr |
|---|---|
分子量 |
518.6 g/mol |
InChI |
InChI=1S/C28H20.2ClH.Zr/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28;;;/h1-16H,17-18H2;2*1H;/q;;;+2/p-2 |
InChIキー |
NQUACBYLPJTHRF-UHFFFAOYSA-L |
正規SMILES |
C1=C[C]2[C]3C=CC=C[C]3[C]([C]2C=C1)CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
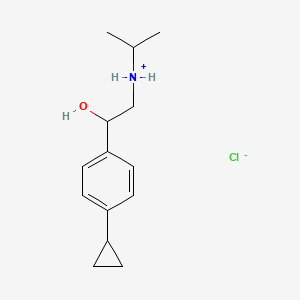
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)

